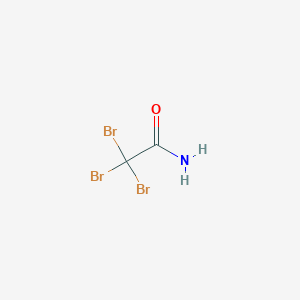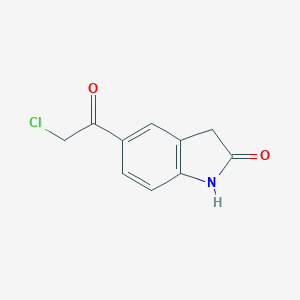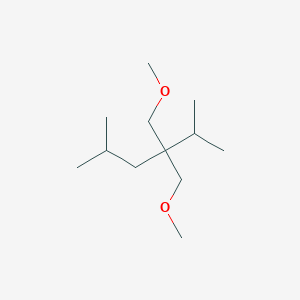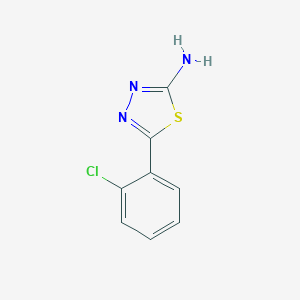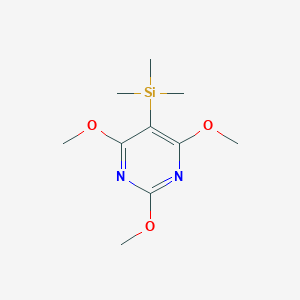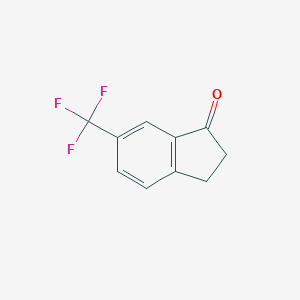
6-(Trifluorométhyl)-1-indanone
Vue d'ensemble
Description
6-(Trifluoromethyl)-1-indanone is a useful research compound. Its molecular formula is C10H7F3O and its molecular weight is 200.16 g/mol. The purity is usually 95%.
The exact mass of the compound 6-(Trifluoromethyl)-1-indanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-(Trifluoromethyl)-1-indanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Trifluoromethyl)-1-indanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Développement pharmaceutique
Le groupe trifluorométhyle dans des composés comme la 6-(Trifluorométhyl)-1-indanone est connu pour améliorer considérablement l'activité pharmacologique des médicaments. Ce groupe peut améliorer la stabilité métabolique et la biodisponibilité des produits pharmaceutiques . Par exemple, le groupe trifluorométhyle est présent dans de nombreux médicaments approuvés par la FDA, ce qui indique son importance en chimie médicinale.
Synthèse agrochimique
Des composés contenant un groupe trifluorométhyle ont été utilisés dans le développement d'agrochimiques en raison de leur activité biologique unique. Ils sont impliqués dans la synthèse de nouveaux pesticides et fongicides, qui montrent des résultats prometteurs contre divers agents pathogènes des plantes .
Synthèse organique
En chimie organique, la this compound peut servir de précurseur pour la synthèse de molécules plus complexes. Sa réactivité unique due au groupe trifluorométhyle permet la construction de structures moléculaires diverses, qui peuvent être utiles pour créer de nouveaux matériaux ou catalyseurs .
Technologie de détection
La structure chimique de la this compound la rend appropriée pour une utilisation dans les technologies de détection. Par exemple, des dérivés de ce composé ont été utilisés pour la détection d'ions cyanure en milieu aqueux, mettant en évidence son potentiel dans la surveillance environnementale et la sécurité.
Recherche anticancéreuse
Des recherches ont indiqué que les composés contenant du trifluorométhyle présentent des propriétés anticancéreuses. Ils ont été évalués pour leur efficacité contre diverses lignées de cellules cancéreuses, ouvrant la voie au développement de nouveaux médicaments anticancéreux .
Propriétés insecticides
Le groupe trifluorométhyle dans les dérivés de la this compound a montré des activités insecticides. Ces composés ont été testés contre certaines espèces d'insectes, offrant une voie vers des solutions de lutte antiparasitaire plus respectueuses de l'environnement et plus spécifiques .
Science des matériaux
En science des matériaux, l'incorporation de groupes trifluorométhyle peut modifier les propriétés physiques des matériaux, telles que leur stabilité thermique et leurs caractéristiques électroniques. Cela fait de la this compound un composé précieux pour le développement de matériaux avancés présentant des propriétés spécifiques souhaitées .
Catalyse
Le groupe trifluorométhyle peut influencer l'activité catalytique des molécules. Des composés comme la this compound peuvent être utilisés pour concevoir des catalyseurs qui facilitent diverses réactions chimiques, conduisant potentiellement à des procédés plus efficaces et plus sélectifs dans la fabrication chimique .
Safety and Hazards
The safety data sheet for a similar compound, Methyl 6-(trifluoromethyl)nicotinate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Orientations Futures
The trifluoromethyl group is widely prevalent in many pharmaceuticals and agrochemicals because its incorporation into drug candidates could enhance chemical and metabolic stability, improve lipophilicity and bioavailability, and increase the protein bind affinity . Therefore, the development of efficient and versatile methods for introducing the CF3 group into various organic molecules is an important area of future research .
Propriétés
IUPAC Name |
6-(trifluoromethyl)-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O/c11-10(12,13)7-3-1-6-2-4-9(14)8(6)5-7/h1,3,5H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDFHUWAXWFKMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10628092 | |
| Record name | 6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10628092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68755-37-3 | |
| Record name | 6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10628092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(Trifluoromethyl)-1-indanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

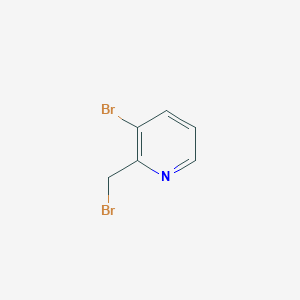

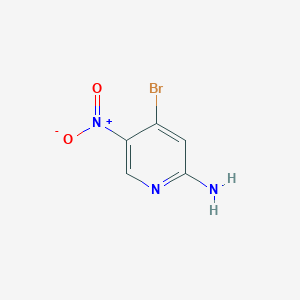




![[2-oxo-2-(4-phenylphenyl)ethyl] 2-aminobenzoate](/img/structure/B152584.png)
